5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole
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Description
Scientific Research Applications
Antibacterial and Antifungal Activity
Research indicates that derivatives of benzothiazole, a component of the mentioned chemical, exhibit notable antibacterial and antifungal activities. For instance, a study by Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives, which demonstrated significant in vitro antibacterial and antifungal activities against various microorganisms, surpassing the performance of standard drugs in some cases (Maddila et al., 2016).
Synthesis and Characterization
In the realm of synthetic chemistry, 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole can be utilized in the synthesis of various heterocyclic compounds. Katritzky et al. (2000) reported the synthesis of benzothiazoles and related heterocycles using a novel three-carbon synthon, demonstrating the versatility of such compounds in synthetic applications (Katritzky et al., 2000).
Pharmacological Significance
Compounds containing benzothiazole moieties, similar to the chemical , are important in pharmacological research. Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, highlighting the significance of benzothiazole derivatives in medicinal chemistry (Stec et al., 2011).
Structural Analysis and Computational Studies
The structural analysis and computational studies of related compounds provide insights into their chemical properties and potential applications. Sallam et al. (2021) synthesized a triazolo[4,3-b]pyridazine compound and conducted detailed structural and computational analyses, emphasizing the importance of such studies in understanding the properties of these compounds (Sallam et al., 2021).
Properties
IUPAC Name |
5-chloro-2-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN6S2/c12-6-1-2-8-7(5-6)13-11(19-8)20-10-4-3-9-14-16-17-18(9)15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPAPGXAQOKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SC3=NN4C(=NN=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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